molecular formula C23H23F2NO4 B6280642 (2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 2260917-82-4

(2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No. B6280642
CAS RN: 2260917-82-4
M. Wt: 415.4
InChI Key:
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Description

“(2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid” is a complex organic compound. It contains a fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acid derivatives, such as the compound , often starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The Fmoc group is a bulky, aromatic group that serves as a protective group for the amino acid during peptide synthesis .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which allows for the sequential addition of amino acids in peptide synthesis . The exact reactions that “(2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid” would undergo would depend on the conditions and reagents present.

Mechanism of Action

As a derivative of an amino acid, this compound could potentially be incorporated into peptides or proteins. The Fmoc group would protect the amino group during synthesis, and could then be removed to allow for further reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the carboxylic acid is introduced. Finally, the cyclohexyl group is added through a Grignard reaction.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Diethyl ether", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "4,4-difluorocyclohexanone", "Boc-protected glycine", "Hydrochloric acid", "Triethylamine", "Ethyl chloroformate", "Magnesium", "Bromoethane", "Chloroacetic acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Cyclohexylmagnesium bromide" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluorene-9-methanol.", "9H-fluorene-9-methanol is reacted with diethyl ether and DMF to form 9H-fluorene-9-methoxycarbonyl chloride.", "Boc-protected glycine is reacted with DIPEA and 9H-fluorene-9-methoxycarbonyl chloride to form Boc-glycine-9H-fluorene-9-methoxycarbonyl ester.", "Boc-glycine-9H-fluorene-9-methoxycarbonyl ester is reacted with hydrochloric acid to remove the Boc group and form glycine-9H-fluorene-9-methoxycarbonyl ester.", "Glycine-9H-fluorene-9-methoxycarbonyl ester is reacted with triethylamine and ethyl chloroformate to form N-ethyl-N-(9H-fluorene-9-yl)methoxycarbonyl glycine ester.", "Magnesium is reacted with bromoethane to form ethylmagnesium bromide.", "N-ethyl-N-(9H-fluorene-9-yl)methoxycarbonyl glycine ester is reacted with ethylmagnesium bromide to form N-ethyl-N-(9H-fluorene-9-yl)methoxycarbonyl glycine ethyl ester.", "N-ethyl-N-(9H-fluorene-9-yl)methoxycarbonyl glycine ethyl ester is reacted with chloroacetic acid and sodium hydroxide to form (9H-fluorene-9-yl)methoxycarbonyl glycine acetic acid.", "(9H-fluorene-9-yl)methoxycarbonyl glycine acetic acid is reacted with sodium borohydride and acetic acid to form (9H-fluorene-9-yl)methoxycarbonyl glycine alcohol.", "(9H-fluorene-9-yl)methoxycarbonyl glycine alcohol is reacted with hydrochloric acid and sodium hydroxide to remove the Fmoc group and form glycine alcohol.", "Glycine alcohol is reacted with tetrahydrofuran and cyclohexylmagnesium bromide to form (2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid." ] }

CAS RN

2260917-82-4

Product Name

(2R)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Molecular Formula

C23H23F2NO4

Molecular Weight

415.4

Purity

87

Origin of Product

United States

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